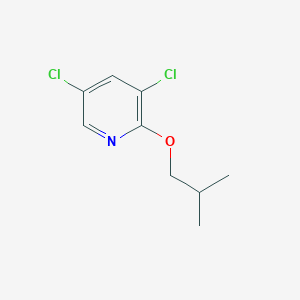

3,5-Dichloro-2-(2-methylpropoxy)pyridine

Description

Significance of the Pyridine (B92270) Nucleus in Advanced Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govrsc.org As an isostere of benzene, it is a fundamental building block found in a vast array of natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as coenzymes and alkaloids. nih.gov The significance of the pyridine nucleus extends far beyond its natural occurrence; it is recognized as a "privileged scaffold" in drug discovery, forming the core of more than 7000 existing pharmaceutical compounds. rsc.orgrsc.org

The utility of the pyridine moiety stems from its unique physicochemical properties. The nitrogen atom imparts basicity and polarity, enhances water solubility, and provides a site for hydrogen bond formation, all of which are critical for modulating the pharmacokinetic profiles of therapeutic agents. nih.govresearchgate.net In organic synthesis, pyridine derivatives serve as versatile precursors, ligands for organometallic catalysis, and components of functional materials. nih.gov This adaptability has made the pyridine skeleton one of the most extensively applied scaffolds for the design and synthesis of new molecules in both medicinal chemistry and agrochemical science, where pyridine-based compounds are valued for their high efficiency and environmental compatibility. nih.govresearchgate.netresearchgate.netagropages.com

| Compound Name | Structural Class | Area of Significance |

|---|---|---|

| Niacin (Vitamin B3) | Natural Product | Essential human nutrient, precursor to coenzymes NAD/NADP. nih.gov |

| Pyridoxine (Vitamin B6) | Natural Product | Essential human nutrient involved in numerous metabolic reactions. nih.gov |

| Imidacloprid | Agrochemical | A widely used systemic insecticide based on a chloropyridine core. agropages.com |

| Atropine | Natural Product Alkaloid | Contains a saturated pyridine (piperidine) ring and is used in medicine. rsc.orgrsc.org |

Overview of Dichloropyridine Derivatives in Contemporary Chemical Sciences

Within the vast family of pyridine derivatives, dichloropyridines represent a particularly valuable class of chemical intermediates. nih.gov The presence of two chlorine atoms on the electron-deficient pyridine ring creates highly versatile building blocks for organic synthesis. These chlorine atoms act as effective leaving groups in nucleophilic aromatic substitution reactions and serve as reactive handles for modern cross-coupling methodologies, such as the Suzuki-Miyaura and Kumada-Tamao-Corriu reactions. nih.govchemrxiv.org

The reactivity of a dichloropyridine is dictated by the positions of the chlorine substituents. For instance, in 2,4-dichloropyridines, cross-coupling reactions traditionally occur at the C2 position, which is adjacent to the ring's nitrogen atom. nih.gov However, specialized ligand systems can reverse this selectivity to favor reaction at the C4 position, opening pathways to previously inaccessible chemical space. nih.gov This tunable reactivity allows chemists to sequentially and selectively functionalize the pyridine core, making dichloropyridines indispensable precursors for complex target molecules.

Dichloropyridine derivatives are crucial starting materials in the agrochemical industry. A prominent example is 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several high-demand crop protection products. nih.govalfa-chemical.com The strategic chlorination of the pyridine ring is a foundational step in the synthesis of numerous herbicides, fungicides, and insecticides. nih.govgoogle.com

| Dichloropyridine Isomer | CAS Number | Primary Application in Chemical Synthesis |

|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Key intermediate for fungicides like fluazinam (B131798) and other agrochemicals. nih.govalfa-chemical.comgoogle.com |

| 2,4-Dichloropyridine | 26452-80-2 | Building block for C2- or C4-selective cross-coupling reactions. nih.govacs.org |

| 2,6-Dichloropyridine | 2402-78-0 | Precursor for synthesizing fully substituted and energetic pyridine derivatives. researchgate.netdntb.gov.ua |

| 3,5-Dichloropyridine (B137275) | 2457-77-4 | Used as a starting material for various substituted pyridines. |

Research Rationale for Investigating 3,5-Dichloro-2-(2-methylpropoxy)pyridine and its Analogues

The specific investigation of 3,5-Dichloro-2-(2-methylpropoxy)pyridine, also known as 3,5-dichloro-2-isobutoxypyridine, is driven by its potential as a highly specialized chemical intermediate. Its structure combines the reactive features of a dichloropyridine with the modulating influence of an alkoxy group, creating a unique building block for targeted synthesis, particularly in the discovery of new agrochemicals. nih.gov

The rationale for its study can be deconstructed as follows:

Reactive Sites for Derivatization: The chlorine atoms at the C3 and C5 positions are prime sites for further chemical modification. They can be substituted via nucleophilic attack or participate in palladium-catalyzed cross-coupling reactions, allowing for the attachment of diverse aryl, alkyl, or other functional groups.

Regiochemical Control: The 2-(2-methylpropoxy) group (an isobutoxy group) at the C2 position sterically and electronically influences the reactivity of the adjacent C3-chloro substituent relative to the C5-chloro substituent. This directing effect can be exploited to achieve regioselective functionalization, a critical goal in multi-step synthesis.

Scaffold for Bioactive Molecules: The synthesis of complex phenoxypyridines, a class of compounds known to possess herbicidal activity, often starts from halogenated 2-alkoxypyridines. researchgate.net Analogues of 3,5-Dichloro-2-(2-methylpropoxy)pyridine serve as precursors to libraries of new compounds that can be screened for biological activity in pharmaceutical or agrochemical research programs.

The compound is designed to be a versatile scaffold where the isobutoxy group provides a stable anchor while the two distinct chlorine atoms offer sequential handles for constructing molecular complexity.

| Property | Data |

|---|---|

| Compound Name | 3,5-Dichloro-2-(2-methylpropoxy)pyridine |

| Synonyms | 3,5-dichloro-2-isobutoxypyridine |

| Molecular Formula | C9H11Cl2NO |

| Molecular Weight | 220.09 g/mol |

| Physicochemical Data | Specific experimental data such as boiling point and density are not widely published, reflecting its primary role as a synthetic intermediate rather than an end product. |

Properties

IUPAC Name |

3,5-dichloro-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZCVHKPHLJTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques for 3,5 Dichloro 2 2 Methylpropoxy Pyridine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of 3,5-Dichloro-2-(2-methylpropoxy)pyridine, providing definitive evidence for its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR would be utilized to provide a complete picture of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,5-Dichloro-2-(2-methylpropoxy)pyridine is expected to show distinct signals for the protons on the pyridine (B92270) ring and the 2-methylpropoxy (isobutoxy) side chain. The two aromatic protons on the dichloropyridine ring are anticipated to appear as distinct doublets in the downfield region, typically between δ 7.5 and 8.5 ppm, due to their deshielding by the electronegative nitrogen atom and chlorine substituents. Their mutual coupling would result in a small coupling constant (J). The isobutoxy group would present a more complex pattern: a doublet for the six equivalent methyl protons (-(CH₃)₂), a multiplet for the methine proton (-CH-), and a doublet for the methylene (B1212753) protons (-OCH₂-).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For 3,5-Dichloro-2-(2-methylpropoxy)pyridine, five signals are expected for the pyridine ring carbons and three for the isobutoxy side chain. The carbon attached to the oxygen (C2) and the two carbons bearing chlorine atoms (C3 and C5) would be significantly downfield. The isobutoxy carbons would appear in the upfield region of the spectrum.

Predicted NMR Data for 3,5-Dichloro-2-(2-methylpropoxy)pyridine

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-4 | ~ 7.6 - 7.8 | ~ 120 - 125 |

| Pyridine H-6 | ~ 8.0 - 8.2 | ~ 145 - 150 |

| -OCH₂- | ~ 4.1 - 4.3 | ~ 75 - 80 |

| -CH(CH₃)₂ | ~ 2.0 - 2.2 | ~ 28 - 32 |

| -CH(CH₃)₂ | ~ 0.9 - 1.1 | ~ 18 - 22 |

| Pyridine C2 | - | ~ 160 - 165 |

| Pyridine C3 | - | ~ 125 - 130 |

Note: The data in this table is predicted based on analogous structures and general principles of NMR spectroscopy, as specific experimental data for this compound is not widely available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of a compound. For 3,5-Dichloro-2-(2-methylpropoxy)pyridine (C₉H₁₁Cl₂NO), the high-resolution mass spectrum (HRMS) would provide an exact mass measurement. The presence of two chlorine atoms would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak ([M]⁺), with relative intensities for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Key fragmentation pathways would likely involve the loss of the isobutyl group, cleavage of the ether bond, and loss of chlorine atoms, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 3,5-Dichloro-2-(2-methylpropoxy)pyridine would exhibit characteristic absorption bands.

Key IR Absorption Bands for 3,5-Dichloro-2-(2-methylpropoxy)pyridine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O (ether) | Stretching | 1000 - 1300 |

| C=C, C=N (aromatic ring) | Stretching | 1400 - 1600 |

Chromatographic Techniques for Purity Assessment and Analytical Profiling

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby assessing its purity.

High Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed for 3,5-Dichloro-2-(2-methylpropoxy)pyridine. This would involve a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to ensure sharp peak shapes. The compound's purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, typically monitored with a UV detector.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For 3,5-Dichloro-2-(2-methylpropoxy)pyridine, GC can be used to assess its purity and identify any volatile impurities. The analysis would involve injecting a sample into a heated port, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. The choice of column (e.g., a non-polar DB-5 or a slightly more polar DB-17) would depend on the specific separation required. A flame ionization detector (FID) or a mass spectrometer (GC-MS) would be used for detection, with the latter providing both retention time and mass spectral data for unequivocal identification of components.

Computational Chemistry and in Silico Approaches for 3,5 Dichloro 2 2 Methylpropoxy Pyridine

Molecular Modeling and Conformational Analysis of Pyridine (B92270) Derivatives

Molecular modeling is fundamental to understanding the three-dimensional structure of 3,5-Dichloro-2-(2-methylpropoxy)pyridine. The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial as it dictates how the molecule interacts with its environment, including biological receptors.

Computational methods, such as molecular mechanics force fields, are employed to perform conformational searches. These searches systematically explore the potential energy surface of the molecule to identify low-energy conformers. Understanding the preferred conformations is the first step in predicting how the molecule will bind to a target protein.

Quantum Chemical Calculations on Substituted Pyridine Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic structure, reactivity, and spectroscopic properties of substituted pyridine systems. researchgate.net These methods are used to calculate a variety of molecular descriptors that are essential for understanding the chemical nature of 3,5-Dichloro-2-(2-methylpropoxy)pyridine.

Key properties derived from quantum chemical calculations include:

Electron Distribution and Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For 3,5-Dichloro-2-(2-methylpropoxy)pyridine, the nitrogen atom is an electron-rich site, while the chlorine atoms create electronegative regions, influencing non-covalent interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's polarizability and reactivity. researchgate.net

Reactivity Descriptors: Theoretical concepts such as chemical potential, hardness, and electrophilicity can be derived from the frontier orbitals, providing a quantitative measure of the molecule's reactivity. researchgate.net

These calculations are vital for predicting reaction pathways and understanding the intrinsic properties that govern the molecule's behavior in a biological system. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. tubitak.gov.trresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target to identify potential hits. For 3,5-Dichloro-2-(2-methylpropoxy)pyridine, docking simulations can predict its binding affinity and mode of interaction with various enzymes or receptors.

The process involves:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein (often obtained from the Protein Data Bank) and the ligand (3,5-Dichloro-2-(2-methylpropoxy)pyridine) are prepared.

Docking Algorithm: A scoring function is used to evaluate different binding poses of the ligand within the active site of the receptor, estimating the binding free energy.

Analysis of Binding Modes: The results show the most likely binding conformation and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the receptor's active site.

Studies on other substituted pyridine derivatives have successfully used molecular docking to predict their potential as inhibitors for targets like the kinesin Eg5 enzyme or the Epidermal Growth Factor Receptor (EGFR). tubitak.gov.trnih.govnih.gov For instance, docking studies have shown that pyridine derivatives can fit into the binding pocket of adenine (B156593) in EGFR, with substituents occupying hydrophobic regions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Pyridine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For pyridine analogues, QSAR models are developed to predict activities such as insecticidal or anticancer effects. nih.govrsc.org

The development of a QSAR model involves several steps:

Data Set: A collection of pyridine compounds with experimentally measured biological activity is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric, electronic, and hydrophobic parameters.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to create a mathematical equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For example, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze the structure-activity relationships of trifluoromethyl pyridine derivatives with insecticidal activity. nih.govrsc.org These models provide contour maps that visualize the regions where steric bulk or specific electronic properties could enhance or diminish the activity, guiding the design of more potent analogues. rsc.org

In Silico Prediction of Molecular Interactions and Binding Modes within Biological Receptors

Beyond the static picture provided by molecular docking, in silico methods like Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com This provides a more realistic representation of the molecular interactions in a physiological environment.

For a compound like 3,5-Dichloro-2-(2-methylpropoxy)pyridine, once a promising binding pose is identified through docking, an MD simulation can be performed to:

Assess Binding Stability: MD simulations can evaluate the stability of the ligand within the binding pocket. The root-mean-square deviation (RMSD) of the ligand's position over time is monitored to see if it remains stably bound.

Refine Binding Poses: The simulation allows the ligand and the protein to adjust their conformations, potentially leading to a more accurate prediction of the binding mode.

Calculate Binding Free Energy: Advanced computational techniques can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which correlates with the ligand's potency.

These in silico approaches are crucial for understanding how mutations in a receptor might affect ligand binding and for designing compounds that can overcome drug resistance. mdpi.com Studies on pyridine and pyrimidine (B1678525) derivatives as potential EGFR inhibitors have utilized these methods to understand their binding to both wild-type and mutant forms of the receptor. nih.govnih.govmdpi.com

Mechanistic Investigations of Biological Interactions of 3,5 Dichloro 2 2 Methylpropoxy Pyridine and Its Analogues

Enzyme Modulation and Inhibition Studies

The 3,5-dichloropyridine (B137275) scaffold is a key structural motif in a variety of biologically active molecules. Its derivatives have been investigated for their ability to inhibit several classes of enzymes, revealing insights into the structural requirements for potent and selective modulation.

While direct inhibitory data for 3,5-Dichloro-2-(2-methylpropoxy)pyridine against the specified panel of kinases is not extensively detailed in the reviewed literature, the broader class of halogenated and alkoxy-substituted aromatic compounds, including pyridine (B92270) derivatives, is prominent in kinase inhibitor design.

Research into compounds with related structural features has yielded potent inhibitors for several key kinases. For instance, the anaplastic lymphoma kinase (ALK) inhibitor Ceritinib (LDK378) features a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl group attached to a pyrimidine (B1678525) core. nih.gov This highlights the utility of alkoxy substitutions in achieving high-potency kinase inhibition. The development of Ceritinib was part of a rational design strategy to improve upon first-generation ALK inhibitors. nih.gov Similarly, the c-Met receptor tyrosine kinase, a target in cancer therapy, has been effectively inhibited by small molecules containing dichlorophenyl moieties, such as in PHA-665752 and other related compounds. nih.govsigmaaldrich.com The design of selective c-Met inhibitors has also involved 3,5-disubstituted quinoline (B57606) scaffolds, a fused pyridine system, demonstrating potent activity with IC50 values in the nanomolar range. cas.ac.cnnih.gov

Furthermore, fused pyrimidine derivatives have been a major focus for developing inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are overexpressed in some cancers. nih.gov Structure-activity relationship (SAR) studies of these fused systems help in designing compounds with improved efficacy. nih.gov For the inhibition of kinases such as PIM and PI3K, studies have shown that inhibiting CDK9 can lead to the deregulation of these pathways, suggesting a potential route for indirect modulation. nih.gov

Table 1: Examples of Kinase Inhibitors with Related Structural Motifs This table is for illustrative purposes to show how related chemical moieties are utilized in known kinase inhibitors, as direct data for the subject compound is limited.

| Compound Name | Target Kinase(s) | Relevant Structural Feature | Key Finding |

| Ceritinib (LDK378) | ALK | 2-Isopropoxy-phenyl | A potent and selective ALK inhibitor developed through rational design. nih.gov |

| PHA-665752 | c-Met | Dichlorophenyl moiety | A selective, ATP-competitive inhibitor of c-Met kinase with a Ki of 4 nM. nih.gov |

| Compound 21b (quinoline derivative) | c-Met | 3,5,7-Trisubstituted quinoline | A highly potent and selective c-Met inhibitor with an IC50 below 1.0 nM. nih.gov |

| Fused Pyrimidines | EGFR, HER2 | Pyrimidine core | A widely studied scaffold for potent EGFR and HER2 inhibition. nih.gov |

The 3,5-dichloropyridine moiety is a recognized pharmacophore in the development of Phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibitors are investigated for their anti-inflammatory potential. nih.gov

Derivatives incorporating this scaffold have demonstrated significant inhibitory activity. For example, N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (AWD 12-281) was identified as a selective PDE4 inhibitor with anti-inflammatory properties in human cell preparations. nih.gov Another compound, N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), is also a potent PDE4 inhibitor. nih.gov These examples underscore the importance of the 3,5-dichloropyridine unit for interaction with the PDE4 active site.

Table 2: 3,5-Dichloropyridine Analogues as PDE4 Inhibitors

| Compound Name | Target Enzyme | Key Finding | Reference |

| AWD 12-281 | Phosphodiesterase 4 (PDE4) | A selective PDE4 inhibitor with demonstrated anti-inflammatory potential. | nih.gov |

| SCH 351591 | Phosphodiesterase 4 (PDE4) | A potent PDE4 inhibitor containing a 3,5-dichloro-1-oxido-4-pyridinyl group. | nih.gov |

4'-Phosphopantetheinyl transferases (PPTases) are essential enzymes for the viability and virulence of bacteria, making them attractive targets for novel antibacterial agents. nih.gov Research has led to the discovery of potent inhibitors based on a substituted pyridine core.

A notable example is 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), which emerged from medicinal chemistry optimization of a 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide series. nih.govnih.gov This compound is a potent inhibitor of the bacterial Sfp-PPTase, with submicromolar activity, and shows no activity against the human equivalent. nih.gov The development of this class of molecules demonstrates that the substituted pyridine scaffold can be effectively utilized to achieve selective inhibition of essential bacterial enzymes. nih.gov

Table 3: Pyridine Analogue as a Bacterial PPTase Inhibitor

| Compound Name | Target Enzyme | Key Finding | Reference |

| ML267 | Bacterial Sfp-PPTase | A potent and selective inhibitor of bacterial PPTase with antibacterial activity. | nih.govnih.gov |

Receptor Modulation and Binding Affinity Studies

Analogues of 3,5-Dichloro-2-(2-methylpropoxy)pyridine have been evaluated for their ability to bind to and modulate the function of various cell surface and ion channel receptors.

The P2X7 receptor, a ligand-gated ion channel activated by ATP, is a key target in inflammatory conditions. Screening of chemical libraries identified a 3,5-dichloropyridine analogue (compound 9) as a novel P2X7 receptor antagonist. nih.govcas.ac.cn

Subsequent structure-activity relationship (SAR) studies revealed that the 3,5-disubstituted chlorides on the pyridine skeleton are critical for P2X7 antagonistic activity. nih.govcas.ac.cn Replacing the chlorine atoms with fluorine or removing them entirely resulted in a significant loss of activity. nih.gov Optimization of this lead compound, focusing on the hydrophobic acyl group, led to the development of highly potent antagonists with IC50 values in the low nanomolar range for inhibiting both ion channel function and subsequent pro-inflammatory cytokine release. cas.ac.cn These findings indicate that the 3,5-dichloropyridine scaffold is a promising foundation for developing selective P2X7 receptor antagonists. nih.gov

Table 4: 3,5-Dichloropyridine Analogues as P2X7 Receptor Antagonists

| Compound ID | Modification/Feature | hP2X7 IC50 (nM) | Key Finding | Reference |

| 9 | Lead Compound | 810 | A novel P2X7 antagonist identified from screening. | nih.govcas.ac.cn |

| 51 | Optimized Analogue | 4.9 | Optimized antagonist with significantly improved potency. | cas.ac.cn |

| 52 | Optimized Analogue | 13 | Optimized antagonist that strongly inhibits inflammatory signaling. | cas.ac.cn |

| 16a | Unsubstituted Pyridine | >10,000 | Shows the critical importance of the dichloro substituents. | nih.gov |

| 19 | 2,6-Dichloropyridine | >10,000 | Shows the importance of the substituent positions on the pyridine ring. | nih.gov |

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in numerous central nervous system functions. nih.govnih.gov The quintessential agonist for these receptors is acetylcholine, but they are also famously targeted by nicotine, which contains a pyridine ring. wikipedia.org

The binding pharmacophore for nAChR agonists includes a cationic center and a hydrogen bond acceptor. nih.gov For nicotine, the pyridine nitrogen atom acts as a crucial hydrogen bond acceptor, interacting with the receptor across a subunit interface. nih.gov While this establishes the general importance of the pyridine moiety for nAChR interaction, specific binding affinity data for 3,5-Dichloro-2-(2-methylpropoxy)pyridine or its direct dichlorinated analogues at various nAChR subtypes (e.g., α4β2, α7) were not identified in the reviewed literature. Studies on nAChR ligands have explored a wide range of structures, including other alkaloids and synthetic analogues, but specific SAR data on simple halogenated pyridines remains limited in the public domain. nih.govnih.govnih.gov

Peripheral Benzodiazepine Receptor (TSPO/PBR) Ligand Activity

The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a significant drug target due to its role in neuroinflammation, steroidogenesis, and cellular proliferation. nih.gov Its expression is notably upregulated in activated microglia, making it a key biomarker for neuroinflammatory conditions. mdpi.com While binding data for 3,5-Dichloro-2-(2-methylpropoxy)pyridine itself is not available, various structurally related heterocyclic compounds have been developed and evaluated as high-affinity TSPO ligands.

These ligands are often assessed through competitive radioligand binding assays, typically using [³H]-PK 11195, to determine their binding affinity (Ki). For instance, a class of phenoxypyridinylacetamides, which share a pyridine structure, has been explored. The compound [¹¹C]PBR28, an N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, demonstrated high affinity for human TSPO with a Ki value of 2.5 nM. mdpi.com Similarly, certain quinazoline (B50416) carboxamides and 2-phenylindolylglyoxylamides have shown nanomolar to subnanomolar affinity for TSPO. mdpi.comresearchgate.net For example, Ro5-4864, a benzodiazepine, binds to TSPO with a Ki of 6.0 nM. mdpi.com

The development of these ligands is crucial for both therapeutic applications and for diagnostic imaging with Positron Emission Tomography (PET) to monitor neuroinflammation. mdpi.comnih.gov However, a common single nucleotide polymorphism (rs6971) can alter the binding affinity of many TSPO ligands, a challenge that researchers are actively working to overcome. nih.govresearchgate.net

Table 1: Binding Affinities of Selected TSPO Ligands (Analogues)

| Compound Name/Class | Ki (nM) for human TSPO | Reference |

|---|---|---|

| [¹¹C]PBR28 | 2.5 | mdpi.com |

| Ro5-4864 | 6.0 | mdpi.com |

| [¹¹C]NMPIGA | 5.7 | mdpi.com |

| 2-Cl-MGV-1 | 825 | nih.gov |

Cellular Assays for Functional Biological Effects

The pyridine moiety is a common scaffold in many compounds investigated for anti-cancer properties. While specific data on 3,5-Dichloro-2-(2-methylpropoxy)pyridine is not present in the reviewed literature, numerous studies on analogous compounds demonstrate significant anti-proliferative effects across various cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the proliferation of 50% of the cells.

For example, a synthesized ciprofloxacin (B1669076) chalcone (B49325) hybrid (CCH) showed potent, dose-dependent growth inhibition against hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines. nih.gov After a 48-hour treatment, the IC50 values were 5.6 µg/mL for HepG2 and 11.5 µg/mL for MCF7. nih.gov In another study, the natural carbazole (B46965) alkaloid clausine-B was active against several lines, with IC50 values of 28.94 µg/mL in HepG2 and 21.50 µg/mL in the non-hormone-dependent breast cancer line MDA-MB-231. nih.gov These studies illustrate the potential for heterocyclic compounds to serve as a basis for the development of new anti-neoplastic agents.

Table 2: Anti-proliferative Activity (IC₅₀) of Selected Analogous Compounds

| Compound | Cell Line | IC₅₀ (µg/mL) | Treatment Duration | Reference |

|---|---|---|---|---|

| Ciprofloxacin Chalcone Hybrid | HepG2 | 5.6 | 48h | nih.gov |

| Ciprofloxacin Chalcone Hybrid | MCF7 | 11.5 | 48h | nih.gov |

| Clausine-B | HepG2 | 28.94 | Not Specified | nih.gov |

| Clausine-B | MDA-MB-231 | 21.50 | Not Specified | nih.gov |

| Clausine-B | HeLa | 22.90 | Not Specified | nih.gov |

Analogues of 3,5-Dichloro-2-(2-methylpropoxy)pyridine, particularly those that act as TSPO ligands, have been shown to possess significant immunomodulatory effects. A key mechanism of this activity is the inhibition of pro-inflammatory cytokine release from activated immune cells, such as microglia. In cellular models, microglial cells (e.g., the BV-2 cell line) are often stimulated with lipopolysaccharide (LPS), a bacterial endotoxin, to induce a strong inflammatory response.

Research on the TSPO ligands 2-Cl-MGV-1 and MGV-1, which are 2-phenylquinazoline (B3120039) derivatives, demonstrated their ability to prevent LPS-induced activation of microglia. nih.gov Co-treatment of BV-2 cells with LPS (100 ng/mL) and these ligands (25 µM) led to a dramatic reduction in the release of key pro-inflammatory cytokines. This anti-inflammatory action appears to be mediated, at least in part, through the inhibition of NF-κB p65 activation. nih.gov

Table 3: Inhibition of Cytokine Release by Analogous TSPO Ligands in LPS-Stimulated BV-2 Cells

| Cytokine | Fold Increase (LPS alone) | Fold Increase (LPS + Ligand) | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | 16.9 | 2.5 | nih.gov |

| Interleukin-1β (IL-1β) | 8.3 | 1.6 | nih.gov |

| Interferon-γ (IFN-γ) | 16.0 | 2.2 | nih.gov |

Pyridine derivatives represent a class of compounds that have been explored for their antimicrobial properties. Studies have investigated their efficacy against various bacterial strains, including different strains of Escherichia coli. The lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria is a crucial factor influencing susceptibility to antimicrobial agents.

A study on a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines demonstrated their toxic effects on E. coli. The study utilized strains with varying LPS structures: K12 (lacking LPS), and R2, R3, and R4 (with progressively longer LPS chains). The antimicrobial activity was assessed by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration of a compound that kills 99.9% of the bacteria. The selected pyridine derivatives showed MBC values ranging from 30 to 45 µg/mL against the susceptible E. coli strains, suggesting that the pyridine scaffold can be effective against such bacteria.

The process of pre-mRNA splicing, where introns are removed and exons are joined, is a critical step in eukaryotic gene expression. It is carried out by a large ribonucleoprotein complex called the spliceosome. Dysregulation of this process is linked to various diseases, including cancer, making the spliceosome an attractive therapeutic target.

While there is no specific information in the reviewed literature detailing the effects of 3,5-Dichloro-2-(2-methylpropoxy)pyridine on pre-mRNA splicing, research has identified other, structurally distinct small molecules that can modulate this process. For instance, the compound NSC 194308 was found to stall spliceosome assembly by enhancing the binding of the U2AF2 protein to RNA. nih.gov This demonstrates that small molecules can indeed inhibit splicing, but the activity is highly structure-dependent. The potential for 3,5-Dichloro-2-(2-methylpropoxy)pyridine to act in a similar manner remains uninvestigated.

Preclinical In Vivo Pharmacological Evaluation of Analogues

The preclinical evaluation of drug candidates in living organisms (in vivo) is a critical step to assess their efficacy and safety before human trials. For analogues of 3,5-Dichloro-2-(2-methylpropoxy)pyridine, various in vivo studies have been conducted, reflecting the therapeutic goals for these compound classes.

For instance, an indazole derivative, compound 2f , was evaluated in a 4T1 breast cancer tumor model. The study showed that the compound could suppress tumor growth in vivo without causing obvious side effects, highlighting its potential as an anti-cancer agent. In the realm of neuroscience, a class of 1,3-dihydro-imidazo[4,5-b]pyridin-2-one analogues was developed as inhibitors of the GluN2B subunit of the NMDA receptor for treating mood disorders. A lead compound from this series demonstrated robust target engagement in rats, with an ED70 (effective dose in 70% of subjects) of 1.4 mg/kg, and showed sufficient margins in preclinical toleration studies to advance further.

These examples underscore the importance of in vivo models in pharmacology, allowing researchers to evaluate the real-world potential of novel compounds based on heterocyclic scaffolds like pyridine.

Table of Mentioned Compounds

| Compound Name | Chemical Class |

|---|---|

| 3,5-Dichloro-2-(2-methylpropoxy)pyridine | Dichlorinated Alkoxypyridine |

| [¹¹C]PBR28 | Phenoxypyridinylacetamide / TSPO Ligand |

| Ro5-4864 | Benzodiazepine / TSPO Ligand |

| [¹¹C]NMPIGA | 2-Phenylindolylglyoxylamide / TSPO Ligand |

| 2-Cl-MGV-1 | 2-Phenylquinazoline / TSPO Ligand |

| MGV-1 | 2-Phenylquinazoline / TSPO Ligand |

| Ciprofloxacin Chalcone Hybrid (CCH) | Fluoroquinolone-Chalcone Hybrid |

| Clausine-B | Carbazole Alkaloid |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Substituted Pyridines |

| NSC 194308 | Bicyclic Guanidine Derivative |

| Indazole derivative 2f | Indazole Derivative |

| 1,3-dihydro-imidazo[4,5-b]pyridin-2-ones | Imidazopyridinone |

| [³H]-PK 11195 | Isoquinoline Carboxamide / TSPO Ligand |

| Interleukin-1β (IL-1β) | Cytokine |

| Interleukin-6 (IL-6) | Cytokine |

| Interferon-γ (IFN-γ) | Cytokine |

| Tumor Necrosis Factor-α (TNF-α) | Cytokine |

Assessment of Efficacy in Animal Models (e.g., tumor growth inhibition in xenograft models)

Research into the in vivo efficacy of 3,5-dichloro-2-(2-methylpropoxy)pyridine in animal models, particularly concerning tumor growth inhibition in xenograft models, is not extensively documented in publicly available scientific literature. However, the broader class of substituted dichloropyridines has been a subject of investigation in medicinal chemistry, offering insights into potential applications.

Studies on analogous pyridine derivatives have demonstrated that modifications to the substituents on the pyridine ring can lead to significant antitumor activity. For instance, other chlorinated pyridine compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The general approach involves establishing a xenograft model, typically by implanting human cancer cells into immunodeficient mice. The subsequent treatment with test compounds allows for the assessment of tumor volume reduction over time compared to a control group.

While specific data for 3,5-dichloro-2-(2-methylpropoxy)pyridine is not available, the evaluation would hypothetically follow this established methodology. The isobutoxy group at the 2-position and the chlorine atoms at the 3 and 5-positions would be critical determinants of the compound's pharmacokinetic and pharmacodynamic properties, influencing its potential efficacy.

Table 1: Hypothetical Efficacy Assessment in a Xenograft Model This table is illustrative and based on general procedures for testing analogous compounds, as specific data for 3,5-Dichloro-2-(2-methylpropoxy)pyridine is not available.

| Xenograft Model | Treatment Group | Endpoint | Hypothetical Outcome |

|---|---|---|---|

| Human Colon Cancer (e.g., HCT116) | Vehicle Control | Tumor Volume (mm³) | Progressive tumor growth |

| Human Colon Cancer (e.g., HCT116) | 3,5-Dichloro-2-(2-methylpropoxy)pyridine | Tumor Volume (mm³) | To be determined |

| Human Lung Cancer (e.g., A549) | Vehicle Control | Tumor Volume (mm³) | Progressive tumor growth |

| Human Lung Cancer (e.g., A549) | 3,5-Dichloro-2-(2-methylpropoxy)pyridine | Tumor Volume (mm³) | To be determined |

Investigation of Mechanistic Pathways in Complex Biological Systems

The mechanistic pathways through which 3,5-dichloro-2-(2-methylpropoxy)pyridine might exert biological effects have not been specifically elucidated. However, the structural motifs present in the molecule, namely the dichlorinated pyridine core, suggest potential interactions with various biological targets. Pyridine derivatives are known to interact with a wide range of enzymes and receptors, often through mechanisms involving hydrogen bonding, hydrophobic interactions, and coordination with metal ions in active sites.

Investigations into the mechanistic pathways of analogous compounds often involve a suite of molecular biology techniques. These can include proteomic and genomic analyses to identify changes in protein and gene expression in cells treated with the compound. Kinase inhibition assays are also common, as many pyridine-based molecules have been found to target protein kinases involved in cell signaling pathways crucial for cancer cell survival and proliferation.

For 3,5-dichloro-2-(2-methylpropoxy)pyridine, a hypothetical investigation would likely explore its effect on key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.

Table 2: Potential Mechanistic Pathways for Investigation This table outlines potential areas of study based on the activities of structurally related pyridine compounds.

| Potential Pathway | Method of Investigation | Potential Effect |

|---|---|---|

| MAPK/ERK Signaling | Western Blotting for phosphorylated proteins (p-ERK) | Inhibition of pathway activation |

| PI3K/Akt Signaling | Western Blotting for phosphorylated proteins (p-Akt) | Modulation of cell survival signals |

| Receptor Tyrosine Kinase (RTK) Inhibition | Kinase Assays | Direct inhibition of kinase activity |

| Cell Cycle Regulation | Flow Cytometry | Induction of cell cycle arrest (e.g., G1 or G2/M phase) |

Herbicidal Efficacy in Plant Models

The pyridine ring is a core component of several classes of herbicides, most notably those that mimic the plant hormone auxin. These synthetic auxins can induce unregulated growth at high concentrations, leading to plant death. The specific substitution pattern on the pyridine ring is crucial for herbicidal activity.

While there is no specific data on the herbicidal efficacy of 3,5-dichloro-2-(2-methylpropoxy)pyridine, its structure shares features with known pyridine herbicides. For example, the presence of chlorine atoms on the pyridine ring is a common feature in herbicides like clopyralid (B1669233) and picloram. The efficacy of a potential herbicidal compound is typically assessed in controlled plant models, evaluating its effects on both monocotyledonous (e.g., wheat, corn) and dicotyledonous (e.g., soybean, canola) plants.

A standard assessment would involve treating plants at various growth stages and observing for phytotoxic effects such as epinasty (twisting of stems and petioles), chlorosis (yellowing of leaves), and necrosis (tissue death). The selectivity of the compound, meaning its ability to affect target weeds without harming crops, would be a key parameter of interest.

Table 3: Illustrative Plant Model for Herbicidal Efficacy Screening This table provides a hypothetical framework for testing, as specific data for 3,5-Dichloro-2-(2-methylpropoxy)pyridine is not available.

| Plant Species | Plant Type | Observed Endpoint | Hypothetical Result |

|---|---|---|---|

| Zea mays (Corn) | Monocot | Growth Inhibition, Chlorosis | To be determined |

| Glycine max (Soybean) | Dicot | Epinasty, Necrosis | To be determined |

| Abutilon theophrasti (Velvetleaf) | Dicot Weed | Phytotoxicity, Mortality | To be determined |

| Setaria viridis (Green Foxtail) | Monocot Weed | Growth Inhibition | To be determined |

Structure Activity Relationship Sar Studies of 3,5 Dichloro 2 2 Methylpropoxy Pyridine and Its Analogues

Influence of the 3,5-Dichloro Substitution Pattern on Biological Activity and Selectivity

The presence of two chlorine atoms at the 3 and 5 positions of the pyridine (B92270) ring is a critical determinant of the biological activity of this class of compounds. This substitution pattern significantly influences the electronic properties of the pyridine ring, which in turn affects its ability to interact with target receptors. The electron-withdrawing nature of the chlorine atoms decreases the electron density of the pyridine ring, a factor that can be crucial for metal coordination in certain biological systems. nih.gov

In studies on related halogenated pyridines, the position and nature of the halogen substituents have been shown to be critical for activity. For example, in a series of halogenated imidazo[1,2-a]pyridines, the placement of halogens was found to be important for their cross-coupling reactions, indicating the electronic influence of these substituents on the pyridine core. researchgate.net Research on 3-substituted 2,6-dichloropyridines has also highlighted the significant impact of the substitution pattern on the regioselectivity of nucleophilic aromatic substitution reactions, further underscoring the electronic control exerted by halogen atoms. researchgate.net

Moreover, studies on other chlorinated aromatic compounds have demonstrated that the number and position of chlorine atoms can dramatically alter biological effects. For instance, the antimicrobial activity of some compounds is enhanced by specific chlorination patterns. nih.gov While pyridine derivatives with halogen atoms have sometimes been associated with lower antiproliferative activity compared to those with groups like -OMe or -OH, the specific context of the entire molecular structure is paramount. nih.gov The 3,5-dichloro pattern, in concert with other substituents, likely serves to fine-tune the electronic and steric profile of the molecule for optimal interaction with its specific biological target.

Significance of the 2-(2-Methylpropoxy) Group in Ligand-Target Interactions

The 2-(2-methylpropoxy) group, also known as the isobutoxy group, at the 2-position of the pyridine ring plays a pivotal role in the molecule's interaction with its biological target. This bulky, lipophilic group can engage in hydrophobic interactions within the binding pocket of a receptor, a common feature in potent ligand-receptor binding. The size and branching of the alkyl group are often critical for fitting into specific hydrophobic subpockets.

Impact of Substituent Variations on the Pyridine Ring and Alkyl Side Chain

The biological activity of 3,5-Dichloro-2-(2-methylpropoxy)pyridine is highly sensitive to variations in the substituents on both the pyridine ring and the alkyl side chain.

Pyridine Ring Variations: Altering the substitution pattern on the pyridine ring can lead to significant changes in activity. For instance, replacing the chlorine atoms with other halogens or with different electron-donating or electron-withdrawing groups would modify the electronic landscape of the molecule, thereby affecting its binding affinity. nih.gov Studies on amino-3,5-dicyanopyridines have shown that even small structural modifications on the pyridine scaffold can influence not only affinity and selectivity but also the pharmacological profile at adenosine (B11128) receptors. nih.gov

Alkyl Side Chain Variations: Modifications to the 2-alkoxy group can also have a profound impact. The length, branching, and presence of functional groups on the alkyl chain can influence both the potency and the pharmacokinetic properties of the compound. Structure-activity relationship studies on other allylic compounds have demonstrated that substitution on the alkyl chain can correlate with their biological properties. nih.gov For example, increasing or decreasing the length of the alkyl chain, or introducing polar groups, could alter the hydrophobic interactions and potentially introduce new hydrogen bonding opportunities within the receptor binding site.

Comparative SAR Analysis with Other Halogenated Pyridine Derivatives

A comparative analysis of the structure-activity relationship of 3,5-Dichloro-2-(2-methylpropoxy)pyridine with other halogenated pyridine derivatives provides valuable insights into the key determinants of its biological activity.

In a broad sense, halogenated pyridines are a versatile class of compounds with a wide range of biological activities. researchgate.net However, the specific activity is highly dependent on the complete substitution pattern. For example, while some halogenated pyridines show potent antimicrobial or anticancer activity nih.gov, others have been noted for lower antiproliferative effects compared to derivatives with other functional groups. nih.gov

When compared to other di- and trihalogenated pyridine-3-aldehydes, the nature and position of the halogens are known to be critical for their reactivity and subsequent biological applications. researchgate.net The combination of the 3,5-dichloro pattern with a 2-alkoxy group in the target molecule represents a specific structural motif. The electronic and steric properties of this arrangement are likely to be distinct from, for instance, a pyridine with a single chlorine atom or with halogens at different positions.

Elucidation of Design Principles for Optimized Biological Potency and Receptor Selectivity

Based on the SAR analysis, several design principles can be elucidated for optimizing the biological potency and receptor selectivity of this class of compounds:

Maintenance of the 3,5-Dichloro Pyridine Core: The 3,5-dichloro substitution pattern appears to be a key feature for the observed biological activity. This core structure likely provides the necessary electronic properties for target engagement.

Optimization of the 2-Alkoxy Group: The 2-(2-methylpropoxy) group is crucial for hydrophobic interactions. Fine-tuning the size, shape, and lipophilicity of this group could lead to enhanced potency and selectivity. Exploring other branched or cyclic alkyl groups may yield improved interactions with the target's binding pocket.

Introduction of Additional Functional Groups: The introduction of other functional groups on the pyridine ring or the alkyl side chain could be explored to create additional interactions, such as hydrogen bonds or ionic interactions, with the target receptor. However, this must be done judiciously, as the addition of bulky or highly polar groups can sometimes be detrimental to activity. nih.gov

By systematically applying these design principles, it may be possible to develop analogues of 3,5-Dichloro-2-(2-methylpropoxy)pyridine with improved biological profiles.

Future Horizons in Pyridine Chemistry: A Focus on 3,5-Dichloro-2-(2-methylpropoxy)pyridine

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous natural products and FDA-approved drugs. nih.govbohrium.com The nitrogen atom in the ring enhances the pharmacokinetic properties of drug candidates and allows for diverse chemical modifications. nih.gov Within this broad class, halogenated pyridines with ether linkages, such as 3,5-Dichloro-2-(2-methylpropoxy)pyridine, represent a specific chemical space with underexplored potential. The future development of this compound and its derivatives hinges on advancing synthetic methodologies, identifying novel biological interactions, and leveraging powerful computational tools to guide rational design. This article explores the forward-looking research directions and translational perspectives for this area of pyridine chemistry.

Future Research Directions and Translational Perspectives

The trajectory for translating pyridine-based compounds from laboratory curiosities to functional agents is increasingly reliant on a multi-pronged, technology-driven approach. The following sections outline key areas of future research that are critical for unlocking the potential of 3,5-Dichloro-2-(2-methylpropoxy)pyridine and its chemical relatives.

The generation of a diverse library of analogues is fundamental to exploring structure-activity relationships (SAR). Future research will prioritize the development of more efficient, scalable, and environmentally benign synthetic routes. While classical methods for pyridine (B92270) synthesis exist, modern approaches focus on catalyst-mediated reactions and multi-component strategies to rapidly build molecular complexity. nih.govijpsonline.com

For instance, the synthesis of related structures like 5-(3,5-Dichloro-pyridin-2-yloxy)-2-methoxy-pyridine involves the reaction of a hydroxyl-containing precursor with a trichlorinated pyridine. Future pathways for creating analogues of 3,5-Dichloro-2-(2-methylpropoxy)pyridine could build upon such nucleophilic substitution reactions or explore novel transition metal-catalyzed cross-coupling methods. The aim is to create pathways that allow for the precise and flexible introduction of various substituents onto the pyridine core, enabling a systematic exploration of its chemical and biological properties. Research into highly substituted pyridines often involves multi-step sequences, such as the Hosomi-Sakurai allylation followed by oxidative cleavage to form 1,5-dicarbonyl precursors, which can then be cyclized. nih.gov

Pyridine derivatives are known to interact with a wide array of biological targets, demonstrating their versatility as therapeutic scaffolds. rsc.org Their activities span applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. bohrium.com A significant future direction is to move beyond known targets and identify novel biological pathways modulated by compounds like 3,5-Dichloro-2-(2-methylpropoxy)pyridine.

High-throughput screening and chemoproteomics will be instrumental in this discovery process. Pyridine-based compounds have shown inhibitory activity against numerous enzymes and have been implicated in various signaling pathways. The continued exploration of these interactions is crucial for discovering new therapeutic applications.

Table 1: Selected Biological Targets of Pyridine Derivatives

| Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | LIMK1/2 | Oncology, Neurology | acs.org |

| Kinases | FMS Kinase | Oncology, Inflammatory Diseases | nih.gov |

| Enzymes | α-Glucosidase | Diabetes | bohrium.com |

| Enzymes | Sterol 14α-demethylase (CYP51) | Anti-tubercular | nih.gov |

| Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | bohrium.com |

Computational chemistry is an indispensable tool for modern drug discovery, offering insights that are difficult to obtain through experimental methods alone. For pyridine derivatives, advanced computational models are being used to predict molecular properties, understand reaction mechanisms, and elucidate binding interactions at the atomic level.

Future efforts will focus on employing more sophisticated modeling techniques. Density Functional Theory (DFT) studies can establish the geometry and electronic properties of novel analogues, while molecular docking simulations can predict their binding modes within the active sites of target proteins. nih.govresearchgate.net These in silico approaches allow for the pre-screening of large virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted affinity and most favorable pharmacological profiles. For example, computational algorithms can predict crucial properties such as central nervous system penetration (CNS-MPO) and aqueous solubility (-logS), guiding the design of compounds with improved drug-like characteristics. nih.gov

A major challenge in drug development is achieving target selectivity to minimize off-target effects. Future research will concentrate on the rational design of highly selective and potent analogues of 3,5-Dichloro-2-(2-methylpropoxy)pyridine. This involves fine-tuning the molecular structure to maximize interactions with the desired biological target while minimizing binding to other proteins.

A successful example of this approach is the development of LIMK1/2 inhibitors, where a pyridine-based scaffold was systematically modified to eliminate off-target activity against RIPK1 kinase through a structure-based hybridization strategy. acs.org This process of "lead optimization" relies on iterative cycles of design, synthesis, and testing, informed by both computational modeling and experimental SAR data. The goal is to identify specific substitutions or modifications on the dichlorinated pyridine core that confer high potency and unparalleled selectivity for a single biological target.

The most powerful approach to modern chemical research is the seamless integration of computational (in silico) and laboratory-based (in vitro and in vivo) methods. This synergistic strategy enables the rational design of novel molecules with a higher probability of success. nih.govresearchgate.net

The process typically begins with the computational design and screening of virtual compounds. Promising candidates are then synthesized and subjected to experimental evaluation, such as antimicrobial or anticancer activity assays. nih.govnih.gov The experimental results are then used to refine the computational models, leading to a more accurate understanding of the SAR and guiding the design of the next generation of analogues. This iterative loop accelerates the discovery process, reduces the reliance on costly and time-consuming trial-and-error synthesis, and ultimately facilitates the development of optimized pyridine derivatives for specific applications. nih.gov

Q & A

Q. What are the key synthetic routes for 3,5-Dichloro-2-(2-methylpropoxy)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution and halogenation steps. For example:

Q. Optimization Tips :

- Use anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

- Catalytic phase-transfer agents (e.g., TBAB) improve alkylation efficiency.

Q. How is structural elucidation performed for this compound, and what spectroscopic signatures are critical?

Key techniques include NMR , IR , and X-ray crystallography :

- ¹H NMR : Look for signals at δ 1.0–1.2 ppm (isopropyl methyl groups) and δ 4.3–4.5 ppm (OCH₂) .

- ¹³C NMR : Pyridine carbons appear at 120–150 ppm; chlorine substituents deshield adjacent carbons .

- X-ray : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond lengths and angles .

Example : A related dichloropyridine derivative (3,5-Dichloro-2-(4-fluorophenyl)pyridine) shows pyridine ring protons at δ 8.53 ppm and aryl protons at δ 7.71 ppm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3,5-Dichloro-2-(2-methylpropoxy)pyridine in cross-coupling reactions?

Methodology :

- Use DFT calculations (e.g., Gaussian 09) to analyze electron density and frontier molecular orbitals.

- Key Insight : The 2-methylpropoxy group sterically hinders electrophilic substitution at position 2, directing reactions to positions 4 or 6 .

Application : Predict optimal conditions for Suzuki-Miyaura coupling by modeling Pd-catalyzed pathways.

Q. What contradictions exist in reported biological activity data for structurally similar dichloropyridines, and how can they be resolved?

Case Study :

Q. How does the steric bulk of the 2-methylpropoxy group influence regioselectivity in derivatization reactions?

Experimental Design :

- Compare reaction outcomes with smaller alkoxy groups (e.g., methoxy vs. 2-methylpropoxy).

- Findings : Bulkier groups reduce yields in SNAr reactions but enhance selectivity for meta positions in electrophilic substitutions .

Example : Nitration of 3,5-Dichloro-2-(2-methylpropoxy)pyridine favors position 4 due to steric and electronic effects.

Q. What are the environmental persistence and biodegradation pathways of this compound?

Methodology :

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.